Home > Products > Screening Compounds P40969 > 6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one
6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one - 1430839-92-1

6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one

Catalog Number: EVT-3239613
CAS Number: 1430839-92-1
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one is a substituted pyridazinone derivative. Pyridazinones, characterized by their six-membered aromatic ring containing two adjacent nitrogen atoms, are a prominent class of heterocyclic compounds with widespread applications in medicinal chemistry. [, , ] These compounds exhibit diverse biological activities, including anti-inflammatory, analgesic, anticonvulsant, anticancer, and antimicrobial properties. [, , , , , ]

6-Phenyl-4,5-dihydropyridazin-3(2H)-one

Compound Description: 6-Phenyl-4,5-dihydropyridazin-3(2H)-one serves as a common starting material for synthesizing various pyridazinone derivatives. It exhibits diverse pharmacological activities, including anti-inflammatory, analgesic, and anti-platelet aggregation properties. Research highlights its potential as a scaffold for developing cyclooxygenase-2 (COX-2) inhibitors [, , , , , , , ].

5-Amino-6-phenyl-1,6-dihydropyridazin-3(2H)-one

Compound Description: 5-Amino-6-phenyl-1,6-dihydropyridazin-3(2H)-one is a dihydropyridazinone derivative. Its crystal structure reveals a planar pyridazinone moiety and a phenyl substituent at a dihedral angle [].

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Compound Description: The crystal structure of 4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one reveals the formation of inversion dimers through N—H⋯O hydrogen bonds, showcasing its intermolecular interactions in the solid state [].

6-Methyl-2-aryl-4,5-dihydropyridazin-3(2H)-one Derivatives

Compound Description: These derivatives represent a series of compounds synthesized using a silica-supported bismuth(III) chloride catalyst. They exhibit stereoselectivity and are obtained in good to excellent yields [].

2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Compound Description: Synthesized as a potential cyclooxygenase-2 (COX-2) inhibitor, 2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one exhibits promising in silico binding affinity for COX-2 and favorable physicochemical and pharmacokinetic profiles [].

(E)-4-(4-Methylbenzyl)-6-styrylpyridazin-3(2H)-one (E-BSP)

Compound Description: E-BSP, synthesized via Knoevenagel condensation, demonstrates potential anticancer activity. Molecular docking and dynamics simulations indicate its ability to inhibit various cancer pathways [].

6-[(E)-2-(Thiophen-2-yl)ethenyl]-4,5-dihydropyridazin-3(2H)-one

Compound Description: The crystal structure of this compound reveals a three-dimensional network formed through N—H⋯O and C—H⋯O interactions [].

(E)-6-(4-Hydroxy-3-methoxystyryl)-4,5-dihydropyridazin-3(2H)-one

Compound Description: The crystal structure analysis of this compound highlights a three-dimensional supramolecular network formed by C—H⋯O, O—H⋯O, and N—H⋯O hydrogen bonds [].

(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (OR-1855)

Compound Description: OR-1855 is a metabolite of levosimendan, a drug used to treat acutely decompensated heart failure. It exhibits vasodilatory effects and is believed to be rapidly metabolized to another active metabolite, OR-1896 [].

(R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide (OR-1896)

Compound Description: OR-1896, another active metabolite of levosimendan, demonstrates potent vasodilatory effects by activating ATP-sensitive potassium channels and large conductance Ca2+-activated K+ channels [].

6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one

Compound Description: Crystallographic analysis of this compound reveals a skew-boat conformation for the pyridazine ring and intermolecular interactions in the crystal lattice through C—H⋯O hydrogen bonds and C—H⋯π interactions [].

6-(m-Nitrophenyl)-4-substituted benzylidene-4,5-dihydropyridazin-3(2H)-ones

Compound Description: These compounds were designed and synthesized as potential analgesic and anti-inflammatory agents. They exhibited significant analgesic activity compared to the control group, although they were less potent than the reference drug aspirin [].

6-(3-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one

Compound Description: This compound serves as an intermediate in synthesizing more complex pyridazinone derivatives. It highlights the versatility of the pyridazinone scaffold for introducing various substituents [].

6-Cyclopropyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(4-methylpiperazin-1-yl)pyridin-2-ylamino]-6-oxo-1,6-dihydropyridin-3-yl}phenyl)-2H-isoquinolin-1-one (RN486)

Compound Description: RN486 is a selective Bruton’s tyrosine kinase (Btk) inhibitor, showing potent efficacy in abrogating immune hypersensitivity responses and arthritis in preclinical models [].

4-Benzylidene-2-substitutedbenzoyl-6-phenyl-4,5-dihydropyridazin-3(2H)-ones

Compound Description: This series of compounds was investigated for their potential as angiotensin-converting enzyme (ACE) inhibitors. Molecular docking studies identified one compound with significant ACE inhibitory activity in vitro [].

Classification

6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one is classified as a pyridazinone derivative, a subclass of heterocyclic compounds. These compounds are recognized for their potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial effects. The specific structure of 6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one lends itself to various applications in drug development and chemical synthesis.

Synthesis Analysis

Synthetic Routes

The synthesis of 6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. A common method includes:

  1. Starting Materials: Cyclopropyl hydrazine and a diketone or ketoester.
  2. Reaction Conditions: The reaction is generally carried out under acidic or basic conditions to facilitate the formation of the pyridazinone ring.
  3. Cyclization Process: The cyclization process can be optimized by adjusting parameters such as temperature, solvent, and catalyst to enhance yield and purity.

Industrial Production

In an industrial setting, large-scale synthesis may utilize continuous flow reactors and automated systems to improve efficiency. Optimizing reaction conditions for high yield and purity is critical in these processes.

Molecular Structure Analysis

Structural Characteristics

The molecular structure of 6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one features:

  • Pyridazine Ring: A six-membered ring containing two adjacent nitrogen atoms.
  • Cyclopropyl Group: A three-membered carbon ring attached to the pyridazine framework.

Data and Analyses

The compound exhibits unique physicochemical properties due to its structural features, including:

  • Dipole Moment: Contributes to intermolecular interactions.
  • Basicity: The low intrinsic basicity affects its reactivity.
  • Topological Polar Surface Area: Influences solubility and permeability in biological systems.

These properties are significant for understanding the compound's behavior in biological contexts .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one can undergo various chemical reactions:

  1. Oxidation: Can form N-oxides or other oxidized derivatives using common oxidizing agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions may yield dihydropyridazine derivatives using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic or electrophilic substitution can modify either the cyclopropyl or pyridazinone moieties.

Reaction Conditions

The specific reagents and conditions for these reactions vary but generally require controlled temperatures and appropriate solvents to achieve desired transformations .

Mechanism of Action

The mechanism of action for 6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. These interactions can modulate their activity through binding mechanisms that may include hydrogen bonding or hydrophobic interactions. Further biochemical studies are necessary to detail these pathways and identify specific targets.

Applications

Scientific Applications

The applications of 6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one span several fields:

  1. Chemistry: Utilized as an intermediate in synthesizing more complex molecules.
  2. Biology: Investigated for its potential as a probe or inhibitor in biochemical studies.
  3. Medicine: Explored for therapeutic development due to its biological activity against various targets.
  4. Industry: Employed in the synthesis of agrochemicals and dyes .
Introduction to Pyridazinone Scaffolds in Medicinal Chemistry

Significance of Dihydropyridazinone Core in Bioactive Molecule Design

The dihydropyridazin-3(2H)-one moiety serves as a critical pharmacophore in numerous biologically active compounds due to its dual hydrogen-bonding capacity and balanced hydrophilic-lipophilic character. This core structure demonstrates remarkable versatility in drug-receptor interactions, functioning as:

  • A planar, electron-rich system capable of π-π stacking interactions with aromatic residues in enzyme binding pockets
  • A hydrogen-bond acceptor (carbonyl oxygen) and donor (NH group) participant in molecular recognition events
  • A bioisostere for other nitrogen-containing heterocycles like pyridones and pyrimidinones with improved metabolic stability profiles

Table 1: Key Physicochemical Properties of 6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one

PropertyValueMeasurement Method/Reference
Molecular FormulaC~7~H~10~N~2~OPubChem [1]
Molecular Weight138.17 g/molCalculated
Hydrogen Bond Donors1PubChem [1]
Hydrogen Bond Acceptors3PubChem [1]
CAS Registry Number1430839-92-1Vendor Information [2]

Patent literature extensively documents the exploitation of this core in phosphodiesterase-4 (PDE4) inhibitor development, where the dihydropyridazinone moiety coordinates with catalytic metal ions in the enzyme's active site [3] [6]. The partially saturated nature of the 1,6-dihydropyridazin-3(2H)-one system enhances synthetic flexibility compared to fully aromatic analogues, allowing selective functionalization at multiple positions: N-2 for amide or carbamate formation, C-4 for electrophilic substitutions, and the 6-position for introduction of various substituents including the cyclopropyl group. This functionalization potential is evidenced by advanced derivatives such as 6-Cyclopropyl-2-{[1-(4-hydroxyoxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one (C~17~H~25~N~3~O~3~) and Tert-butyl 2-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]pyrrolidine-1-carboxylate (C~17~H~25~N~3~O~3~), both demonstrating the scaffold's compatibility with complex pharmacophore groups [4] [7].

Role of Cyclopropyl Substitution in Modulating Pharmacokinetic Profiles

The cyclopropyl group at the 6-position serves as a strategic structural element that profoundly influences the compound's drug-like properties:

  • Steric Constraints: The high bond angle strain (∼60° vs. ∼109° in sp^3^ carbons) creates a distinctive three-dimensional geometry that mimics both flat aromatic systems and bulkier aliphatic substituents, enabling optimal positioning in enzyme binding clefts [3].
  • Metabolic Stabilization: The cyclopropyl moiety significantly reduces oxidative metabolism by cytochrome P450 enzymes compared to straight-chain alkyl groups or phenyl rings, particularly at benzylic positions. This effect extends the compound's metabolic half-life in preclinical models.
  • Lipophilicity Modulation: The cyclopropyl group increases logP values by approximately 0.7 compared to unsubstituted dihydropyridazinone, enhancing membrane permeability while avoiding excessive hydrophobicity (logP typically remains <2.5 for this compound class).

The cyclopropyl substituent's electronic influence was demonstrated in PDE4 inhibitor development, where cyclopropyl-containing derivatives exhibited 5-10 fold greater enzyme affinity compared to cyclohexyl analogues due to improved van der Waals contacts with hydrophobic enzyme subpockets [6]. This substitution pattern also reduces molecular flexibility, decreasing the entropic penalty upon target binding. Additionally, the cyclopropyl group enhances selectivity profiles by preventing off-target interactions that occur with bulkier aliphatic chains in related compounds.

Table 2: Representative Dihydropyridazinone Derivatives Featuring Cyclopropyl Substitution

Compound StructureMolecular FormulaMolecular WeightPrimary Application
6-Cyclopropyl-2-{[1-(4-hydroxyoxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-oneC~17~H~25~N~3~O~3~319.4 g/molPDE4 inhibitor scaffold [4]
Tert-butyl 2-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]pyrrolidine-1-carboxylateC~17~H~25~N~3~O~3~319.4 g/molSynthetic intermediate [7]
3-(5-Amino-6-oxo-1,6-dihydropyridazin-3-yl)-biphenyl derivativesVariableVariablePDE4 inhibitors [6]

Historical Development of Pyridazinone-Based Therapeutics

The therapeutic exploration of pyridazinone derivatives has evolved through distinct phases:

  • Cardiovascular Era (1970s-1980s): Early research focused on 4,5-dihydropyridazinones like levosimendan for heart failure, though these lacked the 6-cyclopropyl modification. These compounds established the core's druggability but exhibited limitations in selectivity and pharmacokinetics.
  • Neurological Targets (1990s-2000s): Second-generation pyridazinones emerged as GABA~A~ receptor modulators and acetylcholinesterase inhibitors, though cyclopropyl substitution remained unexplored in these series.
  • Anti-inflammatory Breakthroughs (2000s-Present): The discovery of PDE4 inhibitory activity in dihydropyridazinones bearing 6-position substitutions revolutionized the field. Patent WO2003097613A1 specifically claimed pyridazin-3(2H)-one derivatives as potent PDE4 inhibitors for treating inflammatory conditions like asthma and COPD [3]. This patent landscape expanded with EP2394998A1, disclosing 3-(5-amino-6-oxo-1,6-dihydropyridazin-3-yl)-biphenyl derivatives with cyclopropyl-like substituents as next-generation PDE4 inhibitors with improved therapeutic indices [6].
  • Modern Scaffold Refinement (2010s-Present): Contemporary research focuses on optimizing 6-substituted dihydropyridazinones, with the cyclopropyl variant emerging as a key structural motif due to its optimal steric and electronic properties. The commercial availability of 6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one from specialized suppliers like EOS Med Chem enables rapid analog synthesis for structure-activity relationship studies across multiple target classes [2].

The synthetic accessibility of 6-cyclopropyl derivatives via [3+3] cyclization strategies or transition-metal catalyzed cyclopropanation of preformed pyridazinones has accelerated their investigation in diverse therapeutic areas beyond inflammation, including oncology (kinase inhibition) and infectious diseases. Current research explores hybrid molecules like the cyclopropyl-dihydropyridazinone-piperidine conjugates documented in chemical vendor databases [4] [7], representing advanced structural iterations of this pharmaceutically significant chemotype.

Table 3: Key Patents Featuring Pyridazinone Derivatives with Therapeutic Applications

Patent NumberPublication YearKey Claimed CompoundsPrimary Therapeutic Application
WO2003097613A1 [3]20036-Substituted pyridazin-3(2H)-one derivativesPDE4 inhibition for inflammatory diseases
EP2394998A1 [6]20113-(5-Amino-6-oxo-1,6-dihydropyridazin-3-yl)-biphenylsNext-generation PDE4 inhibitors

Properties

CAS Number

1430839-92-1

Product Name

6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one

IUPAC Name

3-cyclopropyl-2,3-dihydro-1H-pyridazin-6-one

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c10-7-4-3-6(8-9-7)5-1-2-5/h3-6,8H,1-2H2,(H,9,10)

InChI Key

YZZDKGUJGZXFPD-UHFFFAOYSA-N

SMILES

C1CC1C2C=CC(=O)NN2

Canonical SMILES

C1CC1C2C=CC(=O)NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.